molecular formula C25H27N5O4S B2887576 2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide CAS No. 958964-77-7

2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2887576
CAS No.: 958964-77-7
M. Wt: 493.58
InChI Key: UXSFVEBIEIHADA-UHFFFAOYSA-N
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Description

2-({2-[(Butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide (hereafter referred to as the target compound) is a synthetic small molecule featuring a complex heterocyclic scaffold. Its structure comprises:

  • An imidazo[1,2-c]quinazolin-3-one core, which provides a rigid, planar aromatic system conducive to intermolecular interactions.
  • A sulfanyl (-S-) linker at position 5, connecting the core to an N-(2-methoxyphenyl)acetamide moiety, which contributes aryl and ether functionalities.

The compound’s design leverages substituent diversity to modulate physicochemical properties and target affinity.

Properties

IUPAC Name

N-butyl-2-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4S/c1-3-4-13-26-21(31)14-19-24(33)30-23(28-19)16-9-5-6-10-17(16)29-25(30)35-15-22(32)27-18-11-7-8-12-20(18)34-2/h5-12,19H,3-4,13-15H2,1-2H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSFVEBIEIHADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The synthesis of this compound necessitates a modular approach due to its multifunctional architecture. Key disconnections include:

  • Imidazo[1,2-c]quinazolinone core formation via cyclization.
  • Butylcarbamoylmethyl group installation at position 2 through alkylation/acylation.
  • Sulfanyl-acetamide linkage at position 5 via nucleophilic substitution.
  • N-(2-methoxyphenyl)acetamide coupling.

Retrosynthetic pathways prioritize regioselectivity and functional group compatibility.

Synthesis of the Imidazo[1,2-c]quinazolinone Core

Cyclization of 2-Aminoquinazolinone Derivatives

The core structure is synthesized via cyclocondensation of 2-aminoquinazolin-4(3H)-one with α-haloketones. For example:

  • Reactant : 2-Aminoquinazolin-4(3H)-one and chloroacetone.
  • Conditions : Reflux in ethanol with triethylamine (12 h, 80°C).
  • Yield : 68–72%.
Reaction Mechanism:
  • Nucleophilic attack by the amine on the α-carbon of chloroacetone.
  • Elimination of HCl to form the imidazo ring.
  • Oxidation of the intermediate to yield the 3-oxo group.

Installation of the Butylcarbamoylmethyl Group

Alkylation Followed by Carbamoylation

  • Alkylation :

    • Reactant : Imidazo[1,2-c]quinazolinone core with bromoethylacetate.
    • Conditions : K₂CO₃ in DMF (24 h, 60°C).
    • Intermediate : Ethyl 2-(3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl)acetate.
  • Carbamoylation :

    • Reactant : Hydrolysis of ester to carboxylic acid, followed by reaction with butylamine using EDCl/HOBt.
    • Yield : 85%.

Coupling of N-(2-Methoxyphenyl)acetamide

Acetylation of 2-Methoxyaniline

  • Reactant : 2-Methoxyaniline with acetyl chloride.
  • Conditions : Pyridine as base, 0°C to RT (2 h).
  • Intermediate : N-(2-methoxyphenyl)acetamide.

Amide Bond Formation

  • Reactant : Sulfanyl-acetic acid derivative with N-(2-methoxyphenyl)acetamide.
  • Coupling Agent : DCC/DMAP in THF (12 h, RT).
  • Yield : 82%.

Optimization and Industrial Scalability

Critical Process Parameters

Step Parameter Optimal Range Impact on Yield
Cyclization Temperature 75–85°C ±10% yield fluctuation
Sulfanylation Equivalents of mercaptoacetic acid 1.5–2.0 Below 1.5: Incomplete substitution
Carbamoylation EDCl/HOBt ratio 1:1 Higher ratios cause side reactions

Purification Strategies

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) for intermediate isolation.
  • Recrystallization : Ethanol/water (7:3) for final product (purity >98%).

Comparative Analysis of Synthetic Routes

Route Steps Total Yield (%) Key Advantage
A (Sequential) 5 48 High purity
B (Convergent) 4 52 Fewer steps
C (One-pot) 3 40 Scalability

Route B is preferred for industrial applications due to reduced solvent use and higher throughput.

Mechanistic Insights and Side Reactions

  • Sulfanyl Group Oxidation : Uncontrolled conditions may oxidize –SH to –SO₂–, requiring inert atmospheres.
  • Imidazo Ring Hydrolysis : Acidic conditions destabilize the core; pH 6–8 is optimal.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving imidazoquinazoline derivatives.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Key Observations :

  • The 2-methoxyphenyl acetamide moiety may improve metabolic stability over simpler aryl groups (e.g., phenyl in ) due to steric hindrance from the ortho-methoxy group .
  • Compared to ’s fluorophenyl substituent, the target compound’s methoxyphenyl group offers hydrogen-bond acceptor capacity, which could influence target binding .

Physicochemical and Pharmacokinetic Properties

Substituent effects on key properties can be inferred from analogous compounds:

Property Target Compound (Ethylamino Analog) (Methoxy-rich Analog)
logP† ~3.5–4.0 (predicted) ~2.8–3.2 ~3.8–4.2
Hydrogen Bond Donors 3 (NH groups) 2 3
Aqueous Solubility Low (alkyl dominance) Moderate (shorter chain) Low (bulky substituents)
Metabolic Stability Likely moderate (methoxy may slow oxidation) Low (ethylamino susceptible to oxidation) High (methoxy groups resist metabolism)

†Predicted using analogous structures and substituent contributions .

Analytical Data :

  • IR: Expected peaks at ~1660–1670 cm⁻¹ (C=O stretch), ~2200 cm⁻¹ (absence of nitrile, distinguishing from ’s cyano compounds), and ~1250 cm⁻¹ (C-O of methoxy) .
  • ¹H-NMR : Key signals include δ 1.0–1.5 ppm (butyl CH₂/CH₃), δ 3.8–4.0 ppm (methoxy), and δ 6.5–8.0 ppm (aromatic protons) .
  • MS : Molecular ion peak expected at m/z ~533 (M⁺), with fragmentation patterns mirroring ’s imidazo-quinazolin derivatives .

Biological Activity

The compound 2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide represents a novel class of imidazoquinazoline derivatives that have garnered attention for their potential biological activities. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound and its analogs.

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available imidazoquinazoline precursors. The method typically includes:

  • Alkylation : Reaction of potassium benzo[4,5]imidazo[1,2-c]quinazolin-6-thiolate with butylcarbamoyl methyl halides.
  • Formation of Acetamide : Coupling of the synthesized intermediate with 2-methoxyphenyl acetamide under basic conditions.

Inhibition of α-Glucosidase

One of the primary biological activities investigated for this compound is its inhibitory effect on α-glucosidase , an enzyme critical in carbohydrate metabolism and a target for type 2 diabetes treatment. The compound exhibited significant inhibitory activity with IC50 values ranging from 12.44 ± 0.38 µM to 308.33 ± 0.06 µM , depending on the structural modifications made to the imidazoquinazoline scaffold .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that:

  • Electron-donating groups (e.g., methoxy groups) at specific positions on the phenyl ring enhance inhibitory potency.
  • Compounds with multiple aromatic rings showed improved binding affinity and selectivity towards α-glucosidase compared to simpler analogs .

Study 1: In Vitro Evaluation

In a study evaluating various imidazoquinazoline derivatives against α-glucosidase, compound 11j emerged as the most potent inhibitor with a notable ability to alter the enzyme's secondary structure, increasing α-helical content while reducing random coil formations . This suggests that the compound not only inhibits enzyme activity but may also stabilize certain conformations that are less favorable for enzymatic action.

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives similar to our compound were screened against various bacterial strains. Results indicated that certain substitutions on the imidazoquinazoline core led to enhanced antimicrobial activity, suggesting potential applications as antimicrobial agents in clinical settings .

Data Tables

CompoundIC50 (µM)Activity
11j12.44 ± 0.38α-glucosidase inhibition
19e50.0 ± 0.12Moderate inhibition
27e268.25 ± 0.09Weak inhibition

Q & A

Q. Methodological adjustments :

  • Standardize buffer systems (e.g., HEPES pH 7.2).
  • Pre-incubate compounds with serum albumin to simulate physiological conditions .

Basic Question: What are the recommended storage conditions to prevent degradation?

Answer:

  • Temperature : –20°C in amber vials to prevent photodegradation of the sulfanyl group.
  • Solvent : Store in DMSO (10 mM stock), as aqueous solutions hydrolyze the acetamide moiety within 72 hours .

Advanced Question: What computational strategies predict the compound’s interaction with kinase targets?

Answer:

  • Molecular docking (AutoDock Vina) : Screen against kinase databases (e.g., PDB) using the imidazoquinazoline core as a hinge-binding motif.
  • MD simulations (GROMACS) : Assess binding stability over 100 ns; focus on hydrogen bonds between the methoxyphenyl group and kinase ATP pockets .

Q. Example Output :

Target KinaseDocking Score (kcal/mol)H-Bond Interactions
EGFR (PDB: 1M17)–9.2Met793, Thr854
CDK2 (PDB: 1HCL)–8.7Leu83, Glu81

Basic Question: How does the compound compare to structurally similar imidazoquinazoline derivatives?

Answer:
Comparison Table :

CompoundCore ModificationIC₅₀ (μM, HeLa cells)Key Reference
Target compound2-Methoxyphenylacetamide1.2 ± 0.3
Analog A (trifluoromethyl variant)–CF₃ substituent4.8 ± 1.1
Analog B (benzodioxole variant)Benzodioxole moiety3.5 ± 0.9

The 2-methoxyphenyl group confers superior potency due to enhanced hydrophobic interactions in cellular assays .

Advanced Question: What experimental designs mitigate side reactions during sulfanyl group introduction?

Answer:

  • Thiol protection : Use trityl groups to prevent disulfide formation.
  • Coupling agents : Employ EDCI/HOBt for efficient acetamide bond formation without racemization .
  • Workup : Purify via silica gel chromatography (hexane/EtOAc gradient) to remove unreacted thiols.

Q. Optimized Protocol :

React imidazoquinazoline-5-thiol (1 eq) with 2-bromo-N-(2-methoxyphenyl)acetamide (1.2 eq).

Stir in DMF at 50°C under N₂ for 12 hours.

Isolate with 85% yield, purity >95% (HPLC) .

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